Product packaging for 1,2-Dimethoxy-4-propylbenzene(Cat. No.:CAS No. 5888-52-8)

1,2-Dimethoxy-4-propylbenzene

Cat. No.: B1203786
CAS No.: 5888-52-8
M. Wt: 180.24 g/mol
InChI Key: YXLFQKUIZVSIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Dimethoxy-4-propylbenzene (CAS Registry Number: 5888-52-8) is an organic compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . This compound, also known as 4-Propylveratrole or Dihydromethyleugenol, is primarily recognized in pharmaceutical research as a known impurity standard of Donepezil . Donepezil is a medication used in the treatment of Alzheimer's disease, which acts as a reversible inhibitor of the acetylcholinesterase enzyme . The use of high-purity this compound as a reference standard is critical for analytical research and development, helping ensure the quality, purity, and consistency of the active pharmaceutical ingredient (API) during its manufacturing process . Beyond its synthetic pharmaceutical applications, the compound is also noted to be a substance found in nature . Its physical properties include a boiling point of approximately 522°C at 760 mmHg and a density of around 1.107 g/cm³ . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and use appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B1203786 1,2-Dimethoxy-4-propylbenzene CAS No. 5888-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethoxy-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLFQKUIZVSIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207582
Record name 3,4-Dimethoxyphenylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5888-52-8
Record name 1,2-Dimethoxy-4-propylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5888-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxyphenylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxyphenylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PROPYLVERATROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1O06LO267
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization Strategies for 1,2 Dimethoxy 4 Propylbenzene

Direct Synthetic Pathways to 1,2-Dimethoxy-4-propylbenzene

Direct synthesis methods are central to the efficient production of this compound. These routes typically involve the catalytic hydrogenation of unsaturated precursors, which selectively saturates the alkene functional group on the side chain of the benzene (B151609) ring.

Hydrogenation of Methyl Eugenol (B1671780) for this compound Production

The most prominent direct pathway to this compound is the hydrogenation of methyl eugenol (4-allyl-1,2-dimethoxybenzene). aip.orgcdnsciencepub.com This reaction involves the addition of hydrogen across the double bond of the allyl group, converting it into a propyl group. aip.org The process is thermodynamically favorable as it results in a more stable, lower-energy saturated alkane. aip.org Studies on this specific synthesis are still considered relatively rare. aip.orgresearchgate.net

The choice of catalyst is critical for achieving high conversion and selectivity in the hydrogenation of methyl eugenol. Researchers have explored various systems, with notable success in both nickel- and palladium-based catalysts.

Ni/Hierarchical Zeolite: Hierarchical zeolite-supported nickel catalysts have been effectively used for the hydrogenation of methyl eugenol. aip.org These catalysts are synthesized in their reduced form and offer superior physical properties compared to conventional natural zeolites, including the co-existence of micropores and mesopores created through desilication-recrystallization processes. aip.orgresearchgate.net Characterization studies show that in Ni/hierarchical zeolite catalysts, Ni is present on the surface of the zeolite without the formation of nickel oxide (NiO). aip.org The hierarchical structure provides a larger outer surface area and a decreased diffusion path length, which benefits catalytic applications. researchgate.net

Pd-based Polymer Triphenylphosphine (B44618) Alloys: Palladium-based catalysts are also highly effective. Pd-based polymer triphenylphosphine alloys have been successfully synthesized and employed in the preparation of this compound from methyl eugenol. aip.orgresearchgate.net Another advanced system involves polymer-incarcerated (PI) palladium, developed from Pd(PPh₃)₄ and a copolymer. acs.org This type of catalyst demonstrates excellent activity for the hydrogenation of various olefins and is noted for its tolerance to high pressure and temperature, as well as its resistance to sulfur poisoning, allowing it to be recovered and reused multiple times. acs.org A standard method for this conversion uses 5% Palladium on charcoal (Pd/C) in ethanol, which can yield the product in near-quantitative amounts. cdnsciencepub.com

Optimizing reaction conditions such as temperature and hydrogen pressure is crucial for maximizing the yield and selectivity of this compound. Studies using Ni/hierarchical zeolite catalysts have shown a clear dependence on these parameters. The highest conversion and selectivity were achieved at a temperature of 175 °C and an initial H₂ pressure of 30 bar for a 3-hour reaction time. aip.org

Increasing the initial hydrogen pressure generally leads to increased conversion of methyl eugenol and higher selectivity towards this compound. aip.org However, the presence of side products, such as methyl isoeugenol (B1672232), indicates that isomerization can occur alongside the hydrogenation reaction. aip.org

Effect of H₂ Pressure on Methyl Eugenol Hydrogenation over Ni/Hierarchical Zeolite Catalyst
Initial H₂ Pressure (bar)Methyl Eugenol Conversion (%)This compound Selectivity (%)
20Not specified, but highest conversion noted49.79
30Substantially increased58.31

Data sourced from a study on the selective conversion of methyl eugenol using a Ni/hierarchical zeolite catalyst. aip.org The reaction was conducted at 20°C with a catalyst to methyl eugenol ratio of 1:100. The increase in selectivity at 30 bar suggests that higher pressure favors the desired hydrogenation pathway.

The mechanism of methyl eugenol hydrogenation involves the addition of two hydrogen atoms across the double bond of the olefin group to form the saturated propyl side chain. aip.org The reaction proceeds via the hydrogenolysis of the H-H bond, where the resulting hydrogen radicals bind to the surface of the catalyst. aip.org These radical atoms are responsible for breaking the double bond on the methyl eugenol molecule. aip.org

A competing reaction is the isomerization of methyl eugenol to methyl isoeugenol, which is suspected to be a side product. aip.org According to the classical isomerization mechanism, methyl eugenol is protonated on the Brønsted acid sites of the zeolite support, forming alkylcarbenium ions. These ions can then undergo rearrangement and deprotonation to form methyl isoeugenol, which may then also be hydrogenated. aip.org

Alternative Synthetic Routes to this compound

While direct hydrogenation of methyl eugenol is a primary route, alternative strategies, particularly those starting from more abundant natural precursors like eugenol, are of significant interest.

Eugenol, the main component of clove oil, is considered a primary source for the synthesis of this compound. aip.org The conversion typically involves a multi-step process. In one approach, eugenol is first hydrogenated to 2-methoxy-4-propylphenol (B1219966) (dihydroeugenol). cdnsciencepub.com This intermediate can then be methylated to yield this compound.

Another strategy involves the methylation of the phenolic hydroxyl group of eugenol to produce methyl eugenol, which is then subsequently hydrogenated as described previously. cdnsciencepub.comunr.edu.ar A further method involves the methylation of 4-propylguaiacol (dihydroeugenol) using dimethyl carbonate (DMC) as a green methylating agent in the presence of a base like potassium carbonate. uantwerpen.be This reaction can achieve a quantitative yield of this compound when heated. uantwerpen.be

Other Reported Chemical Transformations Leading to this compound

While direct synthesis routes exist, this compound, also known as dihydroeugenol methyl ether, can be formed through several other chemical transformations, often starting from closely related natural products like eugenol and isoeugenol. scentree.coscentree.co One of the primary methods is the catalytic hydrogenation of methyl eugenol (1,2-dimethoxy-4-allylbenzene), which selectively reduces the double bond of the allyl group to a propyl group. aip.org This process typically employs a metallic catalyst, such as nickel supported on hierarchical zeolite, under hydrogen pressure. aip.org

Another reported pathway occurs as a minor side reaction during the hydrodeoxygenation (HDO) of certain lignin-derived model compounds. For instance, during the HDO of alkylated guaiacol (B22219) substrates over iridium-based catalysts, intermolecular methyl-transfer can occur, leading to the formation of this compound. nih.gov Similarly, methylation of the phenolic hydroxyl group in 4-propylguaiacol has been observed as a side reaction in HDO processes using molybdenum-based catalysts, yielding the target compound. rsc.org A biocatalytic approach has also been noted where methylation of the phenol (B47542) group can occur. researchgate.net

Table 1: Summary of Other Reported Chemical Transformations
Starting MaterialTransformation TypeKey Reagents/CatalystsReference
Methyl EugenolCatalytic HydrogenationNi/hierarchical zeolite, H₂ aip.org
Eugenol / IsoeugenolCatalytic HydrogenationPalladium or Platinum on carbon, H₂ scentree.coscentree.co
Alkylated GuaiacolHydrodeoxygenation (Side Reaction)Iridium-based catalysts nih.gov
4-PropylguaiacolHydrodeoxygenation (Side Reaction)MoS₂-based catalysts rsc.org

Derivatization of this compound

The structure of this compound offers several sites for chemical modification, including the propyl side chain and the dimethoxy substituents on the aromatic ring.

Functionalization of the Propyl Side Chain

The aliphatic propyl side chain is a key target for functionalization. Research has shown that this chain can undergo oxidation reactions to introduce new functional groups. smolecule.com For example, controlled oxidation can yield alcohols or ketones at various positions along the chain. smolecule.com More specific oxifunctionalization can target the Cα, Cβ, or Cγ positions of the propyl group. rsc.org Oxidation at the Cγ position can lead to the formation of an alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid. rsc.org Similarly, oxidation at the Cα or Cβ positions can produce the corresponding alcohols and ketones. rsc.org

Table 2: Examples of Propyl Side Chain Functionalization
Reaction TypePosition on Propyl ChainResulting Functional GroupReference
OxidationCα, Cβ, or CγAlcohol, Ketone smolecule.com
OxifunctionalizationAlcohol, Ketone rsc.org
OxifunctionalizationAlcohol, Ketone rsc.org
OxifunctionalizationAlcohol, Aldehyde, Carboxylic Acid rsc.org

Modifications of the Dimethoxy Substituents

The two methoxy (B1213986) groups on the benzene ring are also amenable to chemical modification, primarily through cleavage of the ether bond. Demethylation and demethoxylation are the most significant transformations. mdpi.com Demethylation involves the removal of a methyl group to reveal a hydroxyl group, a reaction that can be achieved using reagents like aqueous hydrobromic acid. rsc.orgosti.gov For instance, the related compound 2-methoxy-4-propylphenol (dihydroeugenol) can be o-demethylated to produce propylcatechol. osti.govacs.org Complete demethoxylation, the removal of the entire methoxy group, is another important reaction in the hydrodeoxygenation of lignin-derived phenols. mdpi.com

Table 3: Modifications of Dimethoxy Substituents
Modification TypeDescriptionTypical ReagentsReference
DemethylationCleavage of the O-CH₃ bond to form a hydroxyl group (-OH).Aqueous HBr, Iodocyclohexane rsc.orgacs.org
DemethoxylationCleavage of the C-OCH₃ bond to replace the methoxy group with hydrogen.Heterogeneous catalysts (e.g., Rh/ZrO₂) at high temperature/pressure. mdpi.com

Synthesis of Analogs for Structure-Activity Relationship Studies

This compound and its precursor, dihydroeugenol, serve as valuable starting materials for the synthesis of diverse analogs aimed at elucidating structure-activity relationships (SAR). researchgate.nettandfonline.com These studies are crucial for developing new materials and bioactive agents.

One area of focus is the synthesis of polymerizable monomers. Dihydroeugenol has been functionalized to create methacrylate (B99206) derivatives, which can then be used in radical photopolymerization to produce biobased polymers. mdpi.compolito.it The synthesis often involves introducing a spacer to move the reactive group away from the aromatic ring, followed by reaction with agents like methacryloyl chloride. acs.org

In another approach, dihydroeugenol has been used as a scaffold to create hybrid molecules with potential pharmacological applications. For example, a series of chalcones and isoxazoles derived from eugenol and its analogs were synthesized to evaluate their cytotoxic and anti-migratory potential against tumor cell lines. nih.gov Furthermore, the structural framework of dihydroeugenol has been incorporated into more complex ligands, such as bis(2-hydroxy-3-methoxy-5-propylbenzyl)glycine (DHEG), for applications in catalysis. escholarship.org These synthetic efforts highlight the versatility of the this compound core structure in generating a library of compounds for SAR studies. researchgate.netnih.govd-nb.info

Table 4: Synthesized Analogs for Structure-Activity Relationship (SAR) Studies
Analog ClassSynthetic ModificationStarting MaterialArea of SAR StudyReference
MethacrylatesEsterification with (meth)acryloyl chlorideDihydroeugenolBiobased polymers, photopolymerization kinetics mdpi.compolito.itacs.orgnih.gov
Chalcones/IsoxazolesHybridization with chalcone (B49325) and isoxazole (B147169) moietiesDihydroeugenol analogsAnticancer, cytotoxic potential nih.gov
Complex LigandsReaction with glycineDihydroeugenolCatalysis escholarship.org
Various DerivativesGeneral structural modificationsEugenol, DihydroeugenolAntimicrobial and antiparasitic activity researchgate.nettandfonline.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound, focusing on the use of renewable feedstocks and environmentally benign catalytic systems. firmenich.com

Environmentally Benign Catalysis for this compound Production

A key green strategy for producing this compound is the catalytic hydrogenation of methyl eugenol, which can be sourced from essential oils. aip.org This reaction avoids harsh reagents by using heterogeneous catalysts and molecular hydrogen. Research has focused on developing efficient and selective catalysts for this transformation. For example, nickel supported on hierarchical zeolites has been shown to be effective for the hydrogenation of methyl eugenol. aip.org Other catalysts studied for the related hydrogenation of eugenol include palladium, platinum, and ruthenium on carbon or alumina (B75360) supports. nih.gov

Solventless reaction conditions represent a significant advancement in green synthesis. A low-cost bimetallic FeNi catalyst supported on H-Beta-300 zeolite has been successfully used for the solventless hydrodeoxygenation of isoeugenol and dihydroeugenol. rsc.orgrsc.org This approach minimizes waste and energy consumption associated with solvent use. Furthermore, biocatalytic systems employing enzymes like corrinoid-dependent methyl transferases are being explored for methylation and demethylation reactions, offering a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net The use of reusable solid acid catalysts, such as silica (B1680970) sulfuric acid, has also been reported for related syntheses, which aligns with green chemistry principles by allowing for easy catalyst separation and reuse. academie-sciences.frlookchem.com

Table 5: Environmentally Benign Catalysis for Synthesis and Related Reactions
Catalyst SystemReaction TypeSubstrateKey FeaturesReference
Ni/Hierarchical ZeoliteHydrogenationMethyl EugenolConverts methyl eugenol to this compound. aip.org
FeNi/H-Beta-300 ZeoliteHydrodeoxygenationIsoeugenol, DihydroeugenolEnables solventless reaction conditions. rsc.orgrsc.org
Pt/H-Beta ZeoliteHydrodeoxygenationIsoeugenolEfficient for producing fully deoxygenated products like propylcyclohexane. nih.gov
Corrinoid-dependent methyl transferasesBiocatalytic Methylation/DemethylationPhenyl methyl ethers/CatecholsEnzymatic, reversible, sustainable methylating agent potential. researchgate.net
Silica Sulfuric Acid (SSA)Alkylation/CondensationVeratrole, AldehydesReusable solid acid catalyst for solvent-free reactions. academie-sciences.frlookchem.com

Compound Reference Table

Table 6: List of Chemical Compounds
Compound NameCAS NumberMolecular Formula
This compound5888-52-8C₁₁H₁₆O₂
Dihydroeugenol (2-Methoxy-4-propylphenol)2785-87-7C₁₀H₁₄O₂
Eugenol97-53-0C₁₀H₁₂O₂
Isoeugenol97-54-1C₁₀H₁₂O₂
Methyl Eugenol93-15-2C₁₁H₁₄O₂
Guaiacol90-05-1C₇H₈O₂
4-Propylguaiacol2785-87-7C₁₀H₁₄O₂
Propylcatechol2525-02-2C₉H₁₂O₂
Veratrole (1,2-Dimethoxybenzene)91-16-7C₈H₁₀O₂
Methacryloyl chloride920-46-7C₄H₅ClO
Chalcone94-41-7C₁₅H₁₂O

Solvent-Free and Energy-Efficient Synthetic Methods for this compound

The development of environmentally benign and sustainable chemical processes has spurred research into solvent-free and energy-efficient synthesis strategies for valuable compounds like this compound. These methods aim to reduce waste, minimize energy consumption, and utilize safer reagents, aligning with the principles of green chemistry. Key approaches include solventless catalytic hydrogenation, microwave-assisted synthesis, and mechanochemistry.

Solvent-Free Catalytic Hydrogenation

A significant advancement in the synthesis of this compound (also known as dihydroeugenol) involves the solventless hydrodeoxygenation (HDO) of precursors like isoeugenol or eugenol. This process typically requires a catalyst to facilitate the reaction in the absence of a solvent medium.

One notable study investigated the use of a low-cost, bimetallic, bifunctional 5–5 wt% FeNi/H-Beta-300 catalyst for the solventless HDO of isoeugenol and dihydroeugenol. mdpi.comtandfonline.com The experiments were conducted in both batch and continuous-flow reactors under hydrogen pressure. The catalyst, comprising iron and nickel supported on a mildly acidic zeolite (Beta-300), proved effective in these solvent-free conditions. mdpi.com

In a continuous flow reactor, a selectivity of 80% towards desired oxygen-free products was achieved at approximately 80% conversion of the initial dihydroeugenol. mdpi.comtandfonline.com This was accomplished using 0.3 g of the catalyst at a temperature of 300 °C and a hydrogen pressure of 30 bar, with a residence time of 12 minutes. mdpi.comtandfonline.com The research highlighted that under these solventless conditions, isoeugenol rapidly hydrogenates to dihydroeugenol. mdpi.com The apparent activation energy for the hydrodeoxygenation of dihydroeugenol in this solvent-free system was calculated to be a low 6.3 kJ mol⁻¹, although this value is influenced by mass transfer limitations of hydrogen in the liquid reactant and rapid initial catalyst deactivation. mdpi.comtandfonline.com

CatalystFeedstockTemperature (°C)Pressure (bar H₂)ModeConversion (%)Selectivity to Oxygen-Free Products (%)
5-5 wt% FeNi/H-Beta-300Dihydroeugenol30030Continuous~8080
5-5 wt% FeNi/H-Beta-300Isoeugenol20020Batch17 (to Dihydroeugenol)-

Another green approach to synthesizing this compound is through the methylation of 4-propylguaiacol. A study has reported the use of dimethyl carbonate (DMC) as both a green methylating agent and a solvent in the presence of a catalytic amount of potassium carbonate. This method achieved a quantitative yield of this compound after 24 hours at 200°C in a sealed vessel. google.com DMC is considered a more environmentally friendly alternative to traditional methylating agents like iodomethane (B122720) and dimethyl sulfate. google.com

Energy-Efficient Synthetic Techniques

Energy-efficient methods such as microwave-assisted synthesis and mechanochemistry are gaining traction in organic synthesis for their ability to reduce reaction times and energy input compared to conventional heating methods. organic-chemistry.orgbeilstein-journals.orgajchem-a.com

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture by directly interacting with polar molecules. organic-chemistry.orgajchem-a.com This can lead to significant rate enhancements and higher yields in shorter timeframes. While direct microwave-assisted hydrogenation of eugenol to this compound is not extensively documented, the principles have been applied to related transformations. For instance, the isomerization of eugenol to isoeugenol, a common precursor step, has been efficiently carried out using microwave heating with a KF/Al₂O₃ catalyst under solvent-free conditions. nih.gov This suggests the potential for developing a subsequent microwave-assisted hydrogenation step. The benefits of microwave-assisted synthesis include:

Rapid Heating: Directly heats reactants, reducing reaction times from hours to minutes. organic-chemistry.orgajchem-a.com

Energy Efficiency: More energy-efficient than conventional heating which warms the entire reaction vessel. ajchem-a.com

Improved Yields: Uniform heating can lead to higher product yields and fewer byproducts. ajchem-a.com

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, typically from ball milling or grinding, to induce chemical reactions in the solid state, often without any solvent. beilstein-journals.orgrsc.orgrsc.org This solvent-free approach is inherently energy-efficient as it can often be performed at room temperature, eliminating the need for heating. beilstein-journals.org Research has demonstrated the successful mechanochemical synthesis of various complex organic molecules, such as phosphonium (B103445) salts and polyaromatic hydrocarbons, through high-energy ball milling. nih.govrsc.org These reactions proceed at ambient temperature and without a solvent, highlighting the potential of this technique for the clean synthesis of compounds like this compound. The application of mechanochemistry to the hydrogenation of related lignin (B12514952) model compounds is an active area of research, suggesting a promising future for its use in producing fine chemicals from biomass derivatives. researchgate.net

Advanced Analytical Methodologies for 1,2 Dimethoxy 4 Propylbenzene

Chromatographic Techniques in 1,2-Dimethoxy-4-propylbenzene Analysis

Chromatography is a fundamental tool for separating this compound from other components in a sample, enabling accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. escholarship.orgmdpi.com It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. mdpi.com Following separation, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound. For instance, in the analysis of products from lignin (B12514952) depolymerization, GC-MS is crucial for profiling the complex mixture of generated compounds, including this compound. escholarship.org In a study on the thermal degradation of spruce wood, GC-MS was used to identify and quantify the volatile organic compounds (VOCs) produced, with this compound being one of the identified lignin degradation products. mdpi.com

Electron Ionization-Mass Spectrometry (EI-MS) is a common ionization technique used in GC-MS. In EI-MS, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

The mass spectrum of this compound shows a distinct pattern of fragmentation. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 180.24 g/mol . nist.gov A significant fragment ion is often observed at m/z 151, which corresponds to a dimethoxybenzyl cation. researchgate.net This fragment is a key indicator in the identification of dimethoxybenzene derivatives. researchgate.net The fragmentation process involves the breaking of chemical bonds within the molecule, and the stability of the resulting carbocations influences the relative abundance of the fragment ions. libretexts.org

Table 1: Key Mass Fragments of this compound in EI-MS

m/z Value Proposed Fragment Ion Significance
180[C₁₁H₁₆O₂]⁺Molecular Ion
151[C₉H₁₁O₂]⁺Dimethoxybenzyl cation

This table presents the primary mass fragments observed for this compound under Electron Ionization conditions, which are crucial for its identification.

GC-MS is also a valuable tool for the quantitative analysis of this compound in complex mixtures. By using an internal standard and creating a calibration curve, the concentration of the compound in a sample can be accurately determined. The selectivity of the method allows for the quantification of this compound even in the presence of other structurally similar compounds.

In studies involving the catalytic conversion of lignin, GC-MS has been used to determine the yield of this compound. escholarship.org For example, in the reductive disassembly of lignin, the use of a methanol (B129727)/dimethyl carbonate (MeOH/DMC) co-solvent with a Cu₂₀PMO catalyst resulted in a high yield of this compound (67%). escholarship.org The selectivity of the GC-MS method enables the differentiation and quantification of various products, providing insights into the reaction pathways. escholarship.org

High-Performance Liquid Chromatography (HPLC) is another chromatographic technique that can be employed for the analysis of this compound, particularly for assessing its purity. mdpi.com While GC-MS is ideal for volatile compounds, HPLC is suitable for a wider range of compounds, including those that are less volatile or thermally labile.

In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analyte between the two phases. The purity of a this compound sample can be determined by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks gives an indication of the sample's purity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Spectroscopic Characterization of this compound

Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. azooptics.com Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide valuable information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. azooptics.com

In the ¹H-NMR spectrum of this compound, the signals correspond to the different types of protons in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons. For example, the protons of the methoxy (B1213986) groups (-OCH₃) will have a characteristic chemical shift, as will the protons on the aromatic ring and the propyl side chain. The integration of the signals provides the relative number of protons of each type, and the splitting patterns (multiplicity) give information about the neighboring protons. azooptics.com

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. azooptics.com The chemical shifts of the carbon signals help to identify the types of carbon atoms present (e.g., aromatic, aliphatic, methoxy).

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom Type Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
Aromatic CH6.6 - 6.8111 - 121
Methoxy (-OCH₃)~3.8~56
Propyl -CH₂- (benzylic)~2.5~38
Propyl -CH₂-~1.6~25
Propyl -CH₃~0.9~14

This table provides an estimation of the chemical shifts for the different protons and carbons in this compound. Actual values may vary depending on the solvent and other experimental conditions. These values are based on typical ranges for similar structural motifs.

By analyzing the data from both ¹H-NMR and ¹³C-NMR, a complete and unambiguous structural assignment of this compound can be achieved. msu.eduethernet.edu.et

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. cdnsciencepub.com Analysis of these bands allows for the confirmation of its molecular structure.

Key IR spectral features for this compound include:

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are indicative of the carbon-hydrogen stretching vibrations on the benzene (B151609) ring.

Aliphatic C-H Stretching: Absorptions between 2850 and 3000 cm⁻¹ correspond to the C-H stretching of the propyl group. Specifically, bands at approximately 2956 cm⁻¹, 2932 cm⁻¹, and 2868 cm⁻¹ have been reported. cdnsciencepub.com

C-O Stretching (Ethers): Strong absorptions associated with the two methoxy groups are typically found in the 1200-1300 cm⁻¹ region. For this compound, distinct peaks appear at 1262 cm⁻¹ and 1236 cm⁻¹. cdnsciencepub.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to bands in the 1450-1610 cm⁻¹ range. cdnsciencepub.com Observed peaks include those at 1606 cm⁻¹, 1589 cm⁻¹, and 1513 cm⁻¹. cdnsciencepub.com

These spectral fingerprints are crucial for distinguishing this compound from related compounds, such as its precursor eugenol (B1671780), which would show a prominent hydroxyl (-OH) stretching band.

Vibrational ModeReported Wavenumber (cm⁻¹) cdnsciencepub.comFunctional Group
Aromatic C-H Stretch2996Aromatic Ring
Aliphatic C-H Stretch2956, 2932, 2868Propyl Group
C-O Stretch1262, 1236Methoxy Groups
Aromatic C=C Stretch1606, 1589, 1513Aromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light excites electrons in the delocalized π-system of the benzene ring. The presence of auxochromic groups, such as the methoxy groups, influences the wavelength of maximum absorption (λmax).

While specific UV-Vis spectral data for this compound is not extensively detailed in the provided search results, general principles of UV-Vis spectroscopy for aromatic ethers can be applied. The benzene ring itself has characteristic absorptions in the UV region. The addition of methoxy and propyl substituents will cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. For instance, related compounds like eugenol exhibit a peak absorbance around 282 nm. researchgate.net It is expected that this compound would also show significant absorption in the UV region, likely with a λmax value influenced by its specific substitution pattern. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law. bspublications.netwisdomlib.org

Mass Spectrometry (MS) Applications Beyond GC-MS

While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing volatile compounds like this compound, other advanced MS techniques offer unique advantages for its characterization. icpdr.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This capability allows for the unambiguous identification of this compound. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₁H₁₆O₂) is 180.1150. cdnsciencepub.com Experimental HRMS data has found the mass to be 180.1145, which is in close agreement with the calculated value. cdnsciencepub.com This level of precision helps to differentiate it from other compounds that may have the same nominal mass but different elemental formulas.

Soft Ionization Techniques for Molecular Ion Preservation

In mass spectrometry, the ionization method used can significantly affect the resulting mass spectrum. "Hard" ionization techniques like Electron Impact (EI) can cause extensive fragmentation of the molecule, which is useful for structural elucidation but may result in a weak or absent molecular ion peak. libretexts.org

"Soft" ionization techniques are designed to minimize fragmentation and preserve the molecular ion, which is crucial for confirming the molecular weight of the analyte. libretexts.orgtechnologynetworks.comresearchgate.net Techniques such as Chemical Ionization (CI) and Electrospray Ionization (ESI) are examples of soft ionization methods. libretexts.orgtechnologynetworks.comresearchgate.net In CI, a reagent gas like methane (B114726) is ionized, which then transfers a proton to the analyte molecule, forming a protonated molecule [M+H]⁺. libretexts.orgnih.gov ESI is particularly suited for analyzing larger or more polar molecules and generates charged droplets from which ions are desorbed. technologynetworks.comresearchgate.net The use of these techniques in the analysis of this compound would be advantageous for clearly identifying its molecular weight, especially in complex mixtures where fragmentation patterns might overlap with those of other components.

Product Ion Studies and Stable Isotope Labeling in Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented to produce product ions. The study of these product ions provides detailed structural information. For this compound, a significant fragment ion is observed at a mass-to-charge ratio (m/z) of 151, which corresponds to a dimethoxybenzyl cation. researchgate.net This fragmentation pattern is a key identifier for this compound.

Stable isotope labeling is a powerful technique used to trace the pathways of fragmentation. By replacing certain atoms in the molecule with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, or ¹³C for ¹²C), the mass of the resulting fragments will shift. This allows for the precise determination of which atoms are lost during fragmentation, providing conclusive evidence for proposed fragmentation mechanisms. While specific studies using stable isotope labeling for this compound were not found in the search results, this methodology is widely applied in mass spectrometry for the structural elucidation of related compounds.

Chemometric Approaches in the Analysis of this compound and Related Compounds

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the context of analyzing this compound, especially when it is part of a complex mixture like an essential oil or a product from lignin depolymerization, chemometrics is invaluable. rsc.orgescholarship.org

Biological and Bioactive Aspects of 1,2 Dimethoxy 4 Propylbenzene

Role of 1,2-Dimethoxy-4-propylbenzene as a Pheromone and Attractant

This compound, a structural analog of the potent fruit fly attractant methyl eugenol (B1671780), has been investigated for its effectiveness as a lure for several species of tephritid fruit flies. These insects, belonging to the family Tephritidae, are significant agricultural pests worldwide.

Effectiveness as a Male Fruit Fly Pheromone (e.g., Dacus dorsalis Hendel, Bactrocera xanthodes)

Research has demonstrated that this compound can attract male fruit flies. In field trials conducted in Tonga, traps baited with this compound successfully captured males of the Pacific fruit fly, Bactrocera xanthodes researchgate.netdpi.qld.gov.au. This was the first recorded instance of B. xanthodes responding to this novel lure researchgate.netdpi.qld.gov.au. Similarly, studies in Australia have noted that this compound attracts low numbers of other methyl eugenol-responsive species, including Bactrocera cacuminata, Bactrocera endiandrae, and Bactrocera musae dpi.qld.gov.au. The compound has also been tested for its attractiveness to the Oriental fruit fly, Bactrocera dorsalis dpi.qld.gov.ausenasica.gob.mx.

The attraction of male fruit flies to such compounds is linked to their sexual behavior. Many dacine fruit flies use these plant-derived chemicals as precursors for synthesizing their own sex pheromones, which are crucial for mating success nih.govnih.gov. For instance, in Bactrocera dorsalis, ingested methyl eugenol is metabolized into pheromonal components that are released during courtship to attract females nih.gov.

Comparative Studies with Methyl Eugenol and Other Attractants

While this compound is an attractant, its efficacy varies when compared to other established lures like methyl eugenol (ME). In a nine-week field trial, its performance against Bactrocera xanthodes was quantitatively assessed against ME and other eugenol analogs.

As the data indicates, methyl-isoeugenol was over three times more effective than methyl eugenol in attracting B. xanthodes. In contrast, this compound was significantly less attractive than methyl eugenol researchgate.netdpi.qld.gov.au.

In studies involving the Oriental fruit fly, Bactrocera dorsalis, this compound (referred to as P1 in the study) was found to be less attractive than methyl eugenol and several of its monofluorinated analogues senasica.gob.mx. An earlier report had suggested it was a promising substitute for ME, but this was not supported by these comparative findings senasica.gob.mx. The search for safer and more effective lures is driven by concerns over the potential carcinogenicity of methyl eugenol senasica.gob.mxnih.gov.

Pharmacological and Medicinal Chemistry Research Involving this compound

Beyond its role in chemical ecology, this compound has been noted in the context of medicinal chemistry, particularly as a pharmaceutical impurity and for its potential antimicrobial properties.

Mechanism of Action Studies (e.g., Acetylcholinesterase Inhibition as an Impurity of Donepezil)

This compound is recognized as an impurity of Donepezil, a medication used for the palliative treatment of Alzheimer's disease chemicea.com. Donepezil functions as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the brain chemicea.comscielo.br. By inhibiting AChE, Donepezil increases acetylcholine levels, which can temporarily improve cognitive function chemicea.com. The Donepezil molecule consists of a benzylpiperidine moiety linked to a dimethoxy indanone group scielo.brresearchgate.net. While this compound is identified as an impurity, direct studies detailing its own acetylcholinesterase inhibitory activity are not prevalent in the reviewed literature. However, research into compounds with similar structures suggests potential for neuroprotective effects, including AChE inhibition smolecule.com.

Antimicrobial Activities of this compound

Research has identified antimicrobial potential for this compound. A study investigating its effect on Pseudomonas aeruginosa, a bacterium known for causing opportunistic infections, found that the compound could inhibit virulence factors. Specifically, it demonstrated an inhibitory effect on the production of elastase and protease in two different strains of P. aeruginosa scielo.br.

The study also delved into the compound's impact on the quorum-sensing (QS) system of P. aeruginosa, a cell-to-cell communication network that regulates virulence gene expression. The results showed that this compound inhibited the lasR and lasB genes in two tested strains scielo.br. These findings suggest that the compound could be a candidate for developing alternative molecules to treat infections mediated by this bacterium scielo.br. This was the first report of its inhibitory activity on protease, elastase, and pyocyanin (B1662382) production in P. aeruginosa scielo.br.

The compound has also been identified as a component in the essential oil of Piper capense, a plant used in traditional medicine for antimicrobial purposes ju.edu.et.

Anti-inflammatory Effects of this compound

While extensive research has documented the anti-inflammatory properties of related compounds like eugenol, specific studies on this compound are less common. researchgate.netmdpi.com However, its structural similarity to known anti-inflammatory agents suggests a potential role in modulating inflammatory pathways. Natural phenolic compounds are recognized for their anti-inflammatory effects, and this compound is included in this category. mdpi.com The anti-inflammatory mechanisms of its parent compound, eugenol, involve the suppression of inflammatory mediators such as cyclooxygenase-II (COX-2) and cytokines. researchgate.net Eugenol and its derivatives have been shown to regulate transcription factors like nuclear factor-kappa B (NF-κB), which is a key regulator of the inflammatory response. mdpi.comresearchgate.net Further investigation is required to fully elucidate the specific anti-inflammatory mechanisms of this compound and determine its efficacy compared to its better-studied analogues.

Potential Anticancer Properties and Underlying Mechanisms

This compound has served as a precursor in the synthesis of novel compounds with potential anticancer activities. nih.govencyclopedia.pub For instance, molecular hybrids combining dihydroeugenol with sulfonamides have been developed and evaluated for their cytotoxic effects against cancer cell lines. nih.gov One such phenylpropanoid-based sulfonamide demonstrated antitumor activity against MCF-7 breast cancer cells by inducing apoptosis and causing cell cycle arrest at the G1/S transition, which was associated with the downregulation of cyclins D1 and E. nih.govresearchgate.net

The anticancer mechanisms of the broader family of eugenol-related compounds are well-documented and often involve the induction of apoptosis through various cellular pathways. researchgate.net These pathways can include the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent programmed cell death. researchgate.netresearchgate.net Studies on eugenol have shown it can trigger apoptosis in a range of cancer cells, including those of the breast, stomach, and bone, by modulating the expression of pro-apoptotic and anti-apoptotic proteins. nih.govencyclopedia.pubresearchgate.net The development of dihydroeugenol-chalcone hybrids is another promising area, aiming to create dual-action therapeutics with both cytotoxic and anti-migratory potential against cancer cells. researchgate.net

Quorum Sensing Inhibition and Virulence Factor Modulation in Pathogenic Bacteria (e.g., P. aeruginosa)

This compound has demonstrated significant activity in disrupting bacterial communication, a process known as quorum sensing (QS). scielo.br QS allows bacteria like Pseudomonas aeruginosa, a critical opportunistic pathogen, to coordinate gene expression and produce virulence factors that are essential for establishing infections. nih.gov

Research shows that this compound can inhibit the expression of key QS regulatory genes in P. aeruginosa. scielo.brresearchgate.net Specifically, it has been found to inhibit the lasR and lasB genes in two different strains of P. aeruginosa, and the rhlR and lasI genes in the ATCC 27853 strain. scielo.brscielo.br The las and rhl systems are two of the major QS pathways in this bacterium, controlling the production of numerous virulence factors. nih.gov

By disrupting these QS systems, this compound effectively modulates the production of harmful virulence factors. scielo.br Studies have reported its ability to significantly inhibit the production of elastase in both ATCC BAA-47 and ATCC 27853 strains of P. aeruginosa. scielo.brresearchgate.netscielo.br Furthermore, along with ferulic acid, it has been shown to have an inhibitory effect on protease production. scielo.brscielo.br The inhibition of these enzymes, which degrade host tissues, represents a key anti-virulence strategy. frontiersin.org

Table 1: Inhibitory Effects of this compound on P. aeruginosa Quorum Sensing and Virulence

Target System Specific Target Observed Effect Reference
Quorum Sensing Genes lasR Inhibition in P. aeruginosa strains ATCC 27853 & BAA-47 scielo.br, scielo.br
lasB Inhibition in P. aeruginosa strains ATCC 27853 & BAA-47 scielo.br, researchgate.net
rhlR Inhibition in P. aeruginosa strain ATCC 27853 scielo.br
lasI Inhibition in P. aeruginosa strain ATCC 27853 scielo.br
Virulence Factors Elastase Production Significant inhibition in P. aeruginosa strains ATCC BAA-47 & 27853 scielo.br, scielo.br, researchgate.net
Protease Production Inhibitory effect in two P. aeruginosa strains scielo.br

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Impact of Substituent Variations on Biological Activity

Structure-activity relationship (SAR) studies of this compound (dihydroeugenol) and its analogues provide critical insights into how specific chemical features influence their biological effects. researchgate.net The key structural elements that are often varied include the substituents on the phenyl ring and the nature of the alkyl side-chain at the C-4 position. researchgate.netresearchgate.net

The activity of this class of phenylpropanoids is significantly influenced by the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) ring. researchgate.net For many biological activities, a free phenolic hydroxyl group is considered important, as it can form hydrogen bonds with the active sites of target enzymes. researchgate.net In this compound, the hydroxyl group of eugenol is replaced by a second methoxy group.

The nature of the C-4 side chain is another crucial determinant of activity. Compared to its parent compound eugenol, which has an allyl group (-CH₂-CH=CH₂), and its isomer isoeugenol (B1672232), which has a propenyl group (-CH=CH-CH₃), this compound possesses a saturated propyl group (-CH₂-CH₂-CH₃). nist.gov The double bond in the side chain of eugenol and isoeugenol can lead to extended conjugation, which has been shown to affect antioxidant activity. researchgate.net The absence of this double bond in dihydroeugenol results in less antioxidant activity compared to isoeugenol. researchgate.net This highlights that saturation of the side chain directly impacts the electronic properties and, consequently, the biological function of the molecule.

SAR studies on antifungal eugenol analogues have shown that an allyl substituent at C-4, a hydroxyl group at C-1, and a methoxy group at C-2 are important features for activity. researchgate.net The modification of these groups, as seen in this compound, therefore alters its bioactivity profile.

Molecular Docking and Computational Modeling in SAR Elucidation

Molecular docking and other computational techniques are invaluable tools for elucidating the structure-activity relationships of this compound and its analogues. nih.gov These methods predict how a molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme, providing insights into the molecular basis of its activity. nih.govnih.gov

In the context of quorum sensing inhibition, molecular docking studies have suggested that the inhibitory action of compounds like this compound on QS genes may be due to their ability to bind to receptor proteins like LasR and LasI. scielo.brscielo.br The binding is often stabilized by hydrophobic interactions between the compound and the protein's active site. scielo.br

For synthetic derivatives, such as the sulfonamide hybrids of eugenol, molecular docking has been employed to investigate their antibacterial mechanism. sci-hub.se These studies evaluated the interaction of the hybrid compounds with dihydropteroate (B1496061) synthase (DHPS), an essential enzyme for bacterial survival, and found that the compounds with the best antibacterial activity also showed low binding energies in the docked complexes, suggesting DHPS as a likely target. sci-hub.se

Computational approaches like Density Functional Theory (DFT) have been used to study the antioxidant activity of dihydroeugenol and related phenols. researchgate.net These studies correlate molecular properties, such as the heat of formation, with observed antioxidant capacity, explaining why dihydroeugenol is a less potent antioxidant than its unsaturated counterparts like isoeugenol. researchgate.net Such computational models are crucial for rational drug design, allowing for the prediction of biological activity and the targeted synthesis of more potent and selective analogues. nih.gov

Natural Occurrence and Environmental Fate of 1,2 Dimethoxy 4 Propylbenzene

Natural Sources and Biosynthesis Pathways

Presence in Essential Oils and Plant Extracts

1,2-Dimethoxy-4-propylbenzene is a naturally occurring compound found in the essential oils of various plants. Gas chromatography-mass spectrometry (GC-MS) analysis has identified its presence in several plant species. For instance, it has been detected in the essential oil extracted from Dalbergia pinnata, a valuable medicinal plant known for its pleasant aroma. nih.gov In one study, this compound constituted 1.49% of the total volatile components of the essential oil from this plant. nih.gov

The compound has also been identified in the essential oils derived from different parts of Piper capense, a plant species from the Piperaceae family. ju.edu.et Research has shown its presence in the oils extracted from the fresh fruit, dry leaf, and fresh root of this plant, highlighting its distribution throughout various plant tissues. ju.edu.et Additionally, analysis of plant extracts from Pimpinella anisum (anise) and Mentha piperita (peppermint) has revealed a variety of bioactive compounds, among which this compound has been identified. nih.gov

Table 1: Presence of this compound in Plant Essential Oils

Plant Species Plant Part Percentage (%)
Dalbergia pinnata Not Specified 1.49
Piper capense Fresh Fruit, Dry Leaf, Fresh Root Present

Derivation from Eugenol (B1671780) and Methyl Eugenol in Nature

This compound is structurally related to eugenol and methyl eugenol, which are common phenylpropanoids in nature. aip.orgnih.gov The biosynthesis of this compound is closely linked to these precursors. Eugenol is a primary component of clove oil, and methyl eugenol is a naturally occurring substance in the essential oils of numerous plant species. aip.orgcanada.cacanada.ca

The conversion of methyl eugenol to this compound can be achieved through a hydrogenation process. aip.org This reaction involves the addition of two hydrogen atoms across the double bond in the allyl side chain of the methyl eugenol molecule, resulting in the saturated propyl side chain of this compound. aip.org While this conversion is often performed synthetically using catalysts, similar biochemical transformations can occur in nature through enzymatic pathways in plants and microorganisms. aip.org

Environmental Distribution and Pathways

Volatilization from Aqueous Environments

The environmental distribution of this compound is influenced by its physical and chemical properties. One significant pathway for its transport from water to the atmosphere is volatilization. This process is governed by the two-film model of mass transfer, where the compound moves from a liquid phase to a gas phase. usgs.gov For organic compounds with low to moderate Henry's Law constants, such as those structurally similar to this compound, the rate of volatilization is often controlled by the liquid-film coefficient. usgs.gov

Factors such as water temperature, turbulence, and the compound's molecular properties influence the rate of volatilization. usgs.gov For alkyl-substituted benzenes, the volatilization rate from water has been studied, and it is understood that these compounds can be removed from aquatic systems and enter the atmosphere through this mechanism. usgs.gov

Biodegradation in Aerobic and Anaerobic Conditions

Biodegradation is a critical process for the removal of this compound from the environment. Microorganisms play a key role in breaking down this compound under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. Studies on n-propylbenzene, a structurally similar compound, show that various bacterial strains can metabolize it. nih.govnih.gov

Under aerobic conditions, bacteria such as Pseudomonas species can degrade n-propylbenzene through two primary pathways: oxidation of the propyl side chain or initial oxidation of the aromatic ring. nih.gov This leads to the formation of various intermediates that are further broken down. nih.gov For example, the marine microalga Rhinomonas reticulata S6A has been shown to degrade n-propylbenzene, with approximately 72% removal after seven days in culture. frontiersin.orgresearchgate.net

In anaerobic environments, such as iron-reducing conditions, n-propylbenzene can be biodegraded to propylphenols over several weeks. frontiersin.org The presence of the methoxy (B1213986) groups on the aromatic ring of this compound may influence the specific microbial pathways and the rate of degradation compared to unsubstituted propylbenzene.

Atmospheric Photo-oxidation and Half-life

Once volatilized into the atmosphere, this compound is subject to photo-oxidation. This process involves reactions with photochemically generated oxidants, primarily hydroxyl radicals (•OH) and ozone (O₃). These reactions lead to the degradation of the compound in the atmosphere.

The atmospheric half-life of an organic compound is the time it takes for its concentration to be reduced by half. For many volatile organic compounds, the half-life is primarily determined by the rate of reaction with hydroxyl radicals. While specific experimental data for the atmospheric half-life of this compound is limited, it can be estimated based on structurally related compounds. Aromatic hydrocarbons with alkyl substituents typically have atmospheric half-lives ranging from hours to a few days, depending on atmospheric conditions and the specific chemical structure.

Occurrence in Foodstuffs and Consumer Products

The presence of this compound in various consumables is a topic of interest due to its aromatic properties. This section details its natural occurrence in certain foodstuffs and its application as an ingredient in flavorings and fragrances.

Natural Presence in Edible Plants

This compound has been identified as a naturally occurring volatile compound in specific edible plants, most notably in fermented tea.

Pu-erh Tea:

Scientific analysis of the aromatic compounds in Pu-erh tea, a type of fermented tea, has consistently identified this compound as a key contributor to its characteristic aroma. europa.eufsai.ieeffa.euchemicalsafetyfacts.orgnih.gov The fermentation process of Pu-erh tea leaves is believed to lead to the formation of this and other related methoxybenzene compounds, which are responsible for the tea's unique stale and mellow scent profile. europa.eu

The following table summarizes the findings from various studies on the presence of this compound in Pu-erh tea.

Tea TypeAnalytical MethodKey FindingsReference
Pu-erh TeaHS-SPME/GC-MSIdentified as a major aromatic compound, contributing to the stale flavor. effa.eu
Pu-erh TeaHS-SPME/GC-MS and GC-OIdentified as a key aroma-active compound responsible for the special flavor. fsai.ie
Naturally Fermented Pu'er TeaGC-MSFound to be one of the aroma components with the highest relative content, defining the aged aroma. chemicalsafetyfacts.org
Pu-erh Ripen TeaSAFE coupled with GC-MS and GC-OIdentified as one of the dominant methoxyphenyl compounds contributing to the aging aroma. nih.gov

Other Potential Plant Sources:

While the presence of this compound in Pu-erh tea is well-documented, its occurrence in other edible plants is less clear. Research into the essential oils of plants such as Acorus tatarinowii and Kaempferia galanga has identified various other phenylpropanoids and volatile compounds, but not specifically this compound. researchgate.neteuropa.eu Therefore, at present, Pu-erh tea remains the primary confirmed edible plant source of this compound.

Computational and Theoretical Studies on 1,2 Dimethoxy 4 Propylbenzene

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. These methods allow for the exploration of conformational landscapes and the simulation of molecular motion over time, providing a window into the molecule's flexibility and intermolecular interactions.

Conformational Analysis and Energy Landscapes

The conformational flexibility of 1,2-Dimethoxy-4-propylbenzene is primarily determined by the rotation around the single bonds of the propyl side chain and the methoxy (B1213986) groups. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion, thus mapping the potential energy surface of the molecule.

While specific conformational analysis studies on this compound are not extensively documented in the literature, insights can be drawn from studies on similar molecules like n-propylbenzene and isobutylbenzene. For n-propylbenzene, the gauche conformer is found to be predominant. researchgate.net The rotation about the Csp2—Csp3 bond (the bond connecting the propyl group to the benzene (B151609) ring) has an apparent twofold barrier. researchgate.net

A systematic conformational search for this compound would involve rotating the dihedral angles associated with the propyl chain and the methoxy groups. The energy of each conformation can be calculated using molecular mechanics force fields or more accurate quantum mechanical methods. The results of such an analysis would yield a potential energy surface, highlighting the low-energy conformations.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Low-Energy Orientations
τ1 (C-C-C-C)Rotation of the terminal methyl group of the propyl chainStaggered conformations (anti, gauche)
τ2 (Ar-C-C-C)Rotation of the propyl group relative to the benzene ringPerpendicular or bisecting the plane of the ring
τ3 (Ar-O-C-H)Rotation of the methoxy methyl groupsPlanar or perpendicular to the benzene ring

The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. The energy barriers between them dictate the kinetics of conformational change.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a detailed picture of the atomic motions of a molecule over time by solving Newton's equations of motion for a system of atoms. aip.org MD simulations can be used to study the conformational dynamics of this compound in different environments, such as in the gas phase or in a solvent.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, optionally with solvent molecules, and the system would be allowed to evolve over a period of nanoseconds. aip.org Analysis of the trajectory of atomic positions can reveal:

The preferred conformations and the transitions between them.

The flexibility of different parts of the molecule.

The interaction of the molecule with its environment.

For instance, MD simulations performed using software like GROMACS can be run in a constant temperature and pressure (NPT) ensemble to mimic experimental conditions. aip.org The analysis of such simulations could provide insights into properties like the volume profile of the molecule during conformational changes. aip.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure and properties of molecules. These methods can be used to predict a wide range of molecular properties, including reactivity and spectra.

Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic structure of this compound. These calculations provide information about the distribution of electrons in the molecule and the energies of its molecular orbitals.

From the electronic structure, various reactivity descriptors can be calculated. These descriptors help in understanding the chemical reactivity of the molecule.

Table 2: Predicted Reactivity Descriptors for this compound

DescriptorDefinitionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the tendency to donate electrons (nucleophilicity)
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the tendency to accept electrons (electrophilicity)
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to the chemical stability and reactivity of the molecule
Ionization PotentialEnergy required to remove an electronMeasures the ease of oxidation
Electron AffinityEnergy released when an electron is addedMeasures the ease of reduction
Molecular Electrostatic Potential (MEP)Represents the electrostatic potential on the surface of the moleculeIdentifies regions prone to electrophilic and nucleophilic attack

DFT calculations can also be used to study reaction mechanisms involving this compound. For example, in studies of lignin (B12514952) degradation, DFT has been used to calculate the energy profiles for the formation of this compound from larger molecules, revealing the energetics of the reaction pathways. researchgate.net

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are widely used to predict various spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations can help in assigning the peaks in an experimental NMR spectrum.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. nih.gov The predicted IR spectrum can be compared with an experimental spectrum to identify the functional groups present in the molecule. The NIST WebBook indicates the availability of an experimental IR spectrum for this compound. nist.govnist.gov

UV-Vis Spectroscopy: The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. nih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Data
¹H NMRChemical shifts (ppm) for aromatic, propyl, and methoxy protons
¹³C NMRChemical shifts (ppm) for each carbon atom
IRVibrational frequencies (cm⁻¹) for C-H, C=C, and C-O stretching and bending modes
UV-VisWavelength of maximum absorption (λmax) in nm

Prediction of Biological Activity and ADMET Properties

Computational methods are increasingly used in the early stages of drug discovery to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of chemical compounds. These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities.

While no specific studies on the predicted biological activity of this compound have been found, general-purpose prediction tools can be employed. Programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the chemical structure of a compound. bmc-rm.org

Similarly, ADMET properties can be predicted using various computational models. For instance, the admetSAR tool can predict a range of properties including aqueous solubility, blood-brain barrier penetration, and potential for carcinogenicity. nih.gov

Table 4: Illustrative Predicted ADMET Properties for this compound

ADMET PropertyPredicted Value/ClassificationSignificance
Aqueous SolubilityLogSAffects absorption and distribution
Blood-Brain Barrier PenetrationBBB+ / BBB-Indicates potential for CNS activity or toxicity
Cytochrome P450 InhibitionInhibitor/Non-inhibitor for various isoformsPredicts potential for drug-drug interactions
hERG InhibitionInhibitor/Non-inhibitorPredicts potential for cardiotoxicity
Ames MutagenicityMutagen/Non-mutagenIndicates potential for carcinogenicity
CarcinogenicityCarcinogen/Non-carcinogenPredicts long-term toxicity

These computational predictions provide a valuable preliminary assessment of the pharmacological and toxicological profile of this compound, guiding further experimental investigations.

Emerging Research and Future Directions for 1,2 Dimethoxy 4 Propylbenzene

Novel Applications in Chemical Synthesis and Materials Science

The unique structure of 1,2-dimethoxy-4-propylbenzene makes it a valuable component in both the synthesis of complex molecules and the development of new materials.

As a Building Block in Complex Molecule Synthesis

This compound serves as a crucial intermediate and building block in the synthesis of a variety of organic compounds. lookchem.com Its chemical structure, featuring a substituted benzene (B151609) ring, allows for a range of reactions, making it a versatile precursor for more complex molecules. lookchem.comsmolecule.com For instance, it is a known impurity standard of Donepezil, a medication used in the treatment of Alzheimer's disease, highlighting its role in pharmaceutical synthesis and analysis. chemicea.com Research has demonstrated its use in the synthesis of novel cannabinoid-type derivatives, where it is a starting material for creating compounds with potential therapeutic applications. mdpi.com Furthermore, it has been utilized in the synthesis of compounds tested for their effects on the human androgen receptor, indicating its relevance in developing treatments for androgen-associated disorders. google.com

Integration into Advanced Materials

The potential for integrating this compound and similar phenolic compounds into advanced materials is an area of growing interest. lookchem.com Its chemical reactivity and structural properties make it a candidate for developing new polymers and composites with enhanced thermal, mechanical, and electrical properties. lookchem.com Research into related compounds like Phenol (B47542), 2,6-dimethoxy-4-propyl- suggests that such structures can be used in material science applications. lookchem.com

Advanced Biotechnological Applications

In the realm of biotechnology, this compound is being investigated for its potential as an attractant for certain insect species. Specifically, it has been studied as a possible substitute for methyl eugenol (B1671780) in attracting males of the oriental fruit fly, Bactrocera dorsalis. senasica.gob.mx This application is significant for developing safer and more effective pest management strategies. While some studies have identified it as a promising substitute, others have found certain fluorine analogues of methyl eugenol to be more attractive. senasica.gob.mx

Further Exploration of Biological Activities and Mechanisms

Recent studies have begun to uncover the biological activities of this compound, revealing its potential in antimicrobial applications. Research has shown that this compound can inhibit the production of virulence factors in the bacterium Pseudomonas aeruginosa. scielo.br Specifically, it has demonstrated an inhibitory effect on elastase and protease production in certain strains of this pathogen. scielo.brresearchgate.net It has also been found to inhibit the expression of genes associated with the quorum sensing (QS) system in P. aeruginosa, which is crucial for bacterial communication and virulence. scielo.br These findings suggest that this compound could be a candidate for developing new anti-virulence agents. Further research is needed to fully elucidate its mechanisms of action and explore its broader pharmacological profile. smolecule.com

Development of Sustainable Production Methods

The development of sustainable methods for producing this compound is a key area of research, driven by the principles of green chemistry. One promising approach involves the catalytic hydrodeoxygenation (HDO) of lignin-derived bio-oils. rsc.org During the HDO of compounds like propylguaiacol, this compound has been observed as a product, formed through the intermolecular transfer of a methyl group. rsc.orgrsc.org

Another sustainable route is the selective conversion of methyl eugenol, a naturally occurring compound, into this compound. aip.org This can be achieved through hydrogenation using catalysts such as palladium on charcoal (Pd/C) in ethanol. cdnsciencepub.com Research has also explored the use of Ni/hierarchical zeolite catalysts for this conversion. aip.org Additionally, studies on lignin (B12514952) depolymerization using co-solvents like methanol (B129727) and dimethyl carbonate have identified this compound as a product, suggesting a pathway from renewable lignin sources. escholarship.org

Interdisciplinary Research Opportunities

The diverse properties and applications of this compound create numerous opportunities for interdisciplinary research. Its role in both pharmaceutical synthesis and as a potential agrochemical highlights the intersection of chemistry, medicine, and agriculture. lookchem.comsenasica.gob.mx The investigation of its biological activities against pathogenic bacteria opens doors for collaboration between chemists, microbiologists, and pharmacologists to develop new therapeutic strategies. scielo.br Furthermore, the pursuit of sustainable production methods from biomass and lignin connects chemistry with environmental science and engineering, aiming to reduce the environmental impact of chemical manufacturing. escholarship.org The study of its potential in materials science also encourages collaboration between chemists and materials scientists. lookchem.com

Q & A

Q. What are the optimal laboratory-scale synthesis protocols for 1,2-Dimethoxy-4-propylbenzene?

Methodological Answer: The synthesis typically involves alkylation or methoxylation of a phenolic precursor under controlled conditions. For example, propylation of 3,4-dimethoxybenzene using a Friedel-Crafts alkylation catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C can yield the target compound. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity. Reaction monitoring with TLC and GC-MS ensures intermediate stability and product formation .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) confirm substitution patterns (e.g., methoxy protons at δ 3.8–3.9 ppm, propyl chain protons at δ 0.9–1.7 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (C₁₁H₁₆O₂, [M+H]⁺ = 181.1234). Cross-referencing with spectral libraries (e.g., PubChem ) minimizes misidentification .

Q. How should researchers handle discrepancies in reported melting points or solubility data?

Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Reproduce synthesis protocols from peer-reviewed literature, using standardized solvents (e.g., HPLC-grade) and controlled crystallization (slow cooling in ethanol/water). Differential Scanning Calorimetry (DSC) can resolve melting point ambiguities by detecting polymorph transitions. Solubility tests should follow OECD guidelines (shake-flask method, 25°C) with buffered solutions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

Methodological Answer: Variations in yields may stem from catalyst deactivation or moisture sensitivity. Design a Design of Experiments (DoE) approach to optimize parameters (temperature, solvent polarity, catalyst loading). For byproduct analysis, employ LC-MS/MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry or reaction time. Computational modeling (DFT) can predict reactive intermediates and guide mechanistic corrections .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer: Stability studies in buffered solutions (pH 5–9, 25–60°C) reveal degradation kinetics. For example, accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis quantifies decomposition products. In aqueous media, degradation via demethoxylation is pH-dependent; neutral conditions (pH 7) are optimal for long-term storage. For biological assays, use freshly prepared solutions in degassed solvents to prevent oxidation .

Q. What methodological approaches validate its potential bioactivity in medicinal chemistry?

Methodological Answer:

  • In vitro assays : Screen for anticancer activity using MTT assays (e.g., against HeLa or MCF-7 cells) with IC₅₀ determination.
  • Structure-Activity Relationship (SAR) : Modify the propyl chain length or methoxy positions and compare cytotoxicity.
  • Molecular Docking : Simulate interactions with target proteins (e.g., tubulin or kinase enzymes) using AutoDock Vina to prioritize synthetic targets .

Q. How can researchers address the lack of toxicological and ecotoxicological data?

Methodological Answer: Follow precautionary principles:

  • In vitro toxicity : Use Ames test (bacterial reverse mutation) and zebrafish embryo assays (FET test) for acute toxicity screening.
  • Environmental risk mitigation : Apply OECD 301 biodegradation protocols and model bioaccumulation potential (log P = 2.8 suggests moderate mobility in soil). Until data is available, treat as hazardous (Category 4 acute toxicity per CLP ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethoxy-4-propylbenzene
Reactant of Route 2
1,2-Dimethoxy-4-propylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.